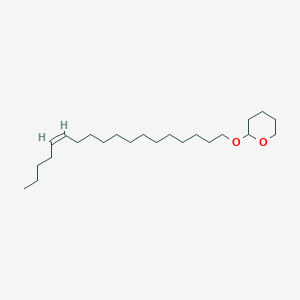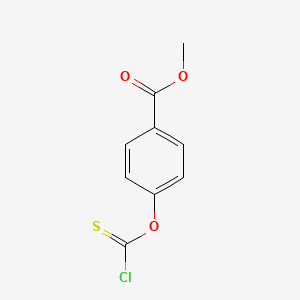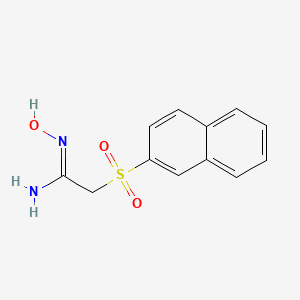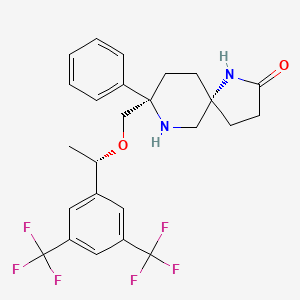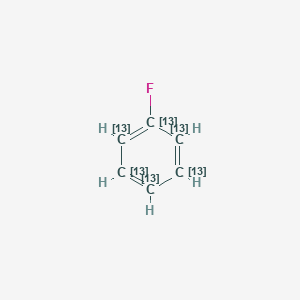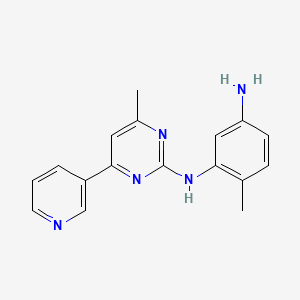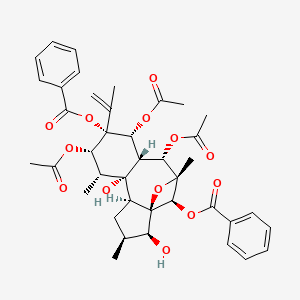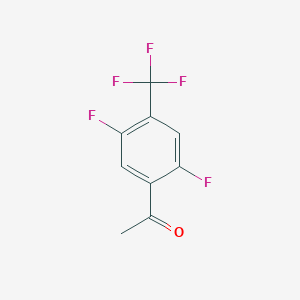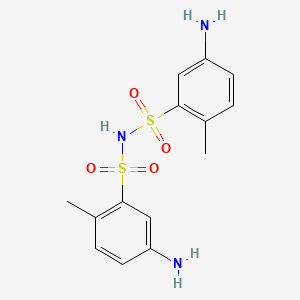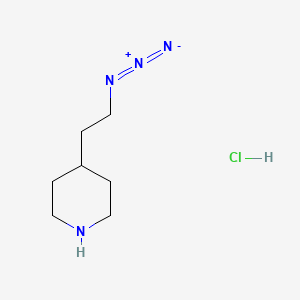
1,2,3,4-Tetrahydro-beta-carboline-13C,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. The molecular formula of this compound is C10(13C)H10D2N2, and it has a molecular weight of 175.23 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 can be synthesized via the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound involves the same Pictet-Spengler reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-carboline derivatives.
Reduction: Reduction reactions can yield dihydro-beta-carboline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted beta-carbolines and dihydro-beta-carbolines, which have distinct biological activities .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Investigated for its role in neurodegenerative diseases and as a potential therapeutic agent.
Medicine: Studied for its anti-cancer properties and its ability to inhibit mitotic kinesin.
Industry: Utilized in the development of new pharmaceuticals and as a tracer in environmental studies.
Mécanisme D'action
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft . This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydronorharman: Another beta-carboline derivative with similar pharmacological properties.
1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: A derivative with additional functional groups that confer unique biological activities.
Uniqueness
1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This feature makes it particularly valuable in studies involving metabolic pathways and environmental monitoring.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
Clé InChI |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES isomérique |
[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H] |
SMILES canonique |
C1CNCC2=C1C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


